molecular formula C16H24ClNO3 B7452446 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol

4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol

Cat. No. B7452446
M. Wt: 313.82 g/mol
InChI Key: QOVSIXHGJJAEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to investigate the role of EGFR in various cellular processes and diseases.

Mechanism of Action

4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins. This leads to the inhibition of EGFR signaling pathways, which are involved in cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and disease model being studied. In cancer cells, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In cardiac cells, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been shown to improve cardiac function and reduce myocardial infarction size. In neuronal cells, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been shown to protect against ischemic injury and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has several advantages for lab experiments, including its high potency and specificity for EGFR, its ability to inhibit both wild-type and mutant forms of EGFR, and its well-established synthesis and characterization. However, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol, including:
1. Investigating the effects of EGFR inhibition on other cellular signaling pathways and downstream effector molecules.
2. Developing more potent and selective EGFR inhibitors for use in cancer therapy and other diseases.
3. Studying the role of EGFR in other disease models, such as diabetes, obesity, and autoimmune disorders.
4. Exploring the potential of 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol as a drug delivery vehicle for targeted therapy.
5. Investigating the effects of EGFR inhibition on the tumor microenvironment and immune system.
In conclusion, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol is a valuable tool for investigating the role of EGFR in various cellular processes and diseases. Its well-established synthesis and characterization, high potency and specificity, and wide range of biochemical and physiological effects make it a valuable asset for scientific research. Further studies are needed to fully understand the mechanisms underlying its effects and to explore its potential for therapeutic applications.

Synthesis Methods

4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.

Scientific Research Applications

4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been extensively used in scientific research to investigate the role of EGFR in cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR signaling pathways. Additionally, 4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol has been used to study the effects of EGFR inhibition on wound healing, angiogenesis, and cardiac function.

properties

IUPAC Name

4-[[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3/c17-13-3-1-12(2-4-13)10-21-11-16(20)9-18-14-5-7-15(19)8-6-14/h1-4,14-16,18-20H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVSIXHGJJAEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(COCC2=CC=C(C=C2)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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